8-iso-15-keto-Prostaglandin E2 (8-iso-15-keto-PGE2) is a metabolite of Prostaglandin E2 (PGE2), a primary prostaglandin involved in various physiological processes like inflammation and smooth muscle contraction [, ]. While not as extensively studied as its precursor, 8-iso-15-keto-PGE2 serves as a valuable biomarker in research, particularly in oxidative stress and inflammation studies [, ]. Its presence in biological samples, often in conjunction with other prostaglandin metabolites, provides insights into the activity of specific enzymatic pathways and potential disease mechanisms [, , , , , , ].
8-iso-15-keto-PGE2 is increasingly recognized as a biomarker of oxidative stress, particularly in conjunction with its precursor, 8-iso-PGF2α [, , ]. Elevated levels of these compounds in urine or plasma can indicate increased free radical activity and lipid peroxidation in various disease states like Alzheimer’s disease [], cardiovascular disease [], pre-eclampsia [], and rheumatic diseases []. Measuring 8-iso-15-keto-PGE2 levels alongside other oxidative stress markers provides a comprehensive picture of oxidative damage in vivo.
The presence of 8-iso-15-keto-PGE2, often measured alongside other prostaglandin metabolites like 15-keto-dihydro-PGF2α, serves as an indicator of inflammatory processes [, , ]. This application stems from its position within the prostaglandin metabolic pathway, influenced by cyclooxygenase (COX) activity. Elevated levels of 8-iso-15-keto-PGE2, especially in conjunction with other inflammatory markers, can signal an ongoing inflammatory response in various conditions, including allergic rhinitis [], type 2 diabetes [, ], and during coronary interventions [].
Investigating changes in 8-iso-15-keto-PGE2 levels, alongside other prostanoids, helps researchers understand the dynamics of prostaglandin metabolism in various physiological and pathological conditions [, , , ]. This information can unveil the activity of specific enzymes within the pathway, such as 15-hydroxyprostaglandin dehydrogenase (15-PGDH), and offer insights into potential therapeutic targets [, ].
8-iso-15-keto-PGE2 levels can be monitored to evaluate the effectiveness of interventions aimed at reducing oxidative stress or inflammation [, , ]. For example, in studies investigating the impact of dietary interventions or antioxidant supplementation, changes in 8-iso-15-keto-PGE2 can provide valuable information about the intervention's ability to modulate oxidative stress and inflammation in vivo.
8-Iso-15-keto-Prostaglandin E2 originates from the enzymatic conversion of arachidonic acid via cyclooxygenase pathways, as well as through non-enzymatic processes involving lipid peroxidation. It serves as a biomarker for oxidative stress in biological systems, particularly in humans and other mammals. The classification of this compound falls under the category of eicosanoids, specifically within the subclass of prostaglandins, which are derived from fatty acids.
The synthesis of 8-Iso-15-keto-Prostaglandin E2 can occur through both enzymatic and non-enzymatic pathways:
The synthesis parameters often involve specific pH levels, temperature controls, and reaction times that optimize yield and purity.
The molecular structure of 8-Iso-15-keto-Prostaglandin E2 can be characterized by its chemical formula . It features:
The structural representation includes a cyclopentane ring typical of prostaglandins, with side chains that contribute to its unique properties.
8-Iso-15-keto-Prostaglandin E2 participates in several chemical reactions:
These reactions are influenced by cellular conditions and the presence of specific enzymes.
The mechanism of action of 8-Iso-15-keto-Prostaglandin E2 primarily involves its interaction with prostaglandin receptors:
The physical and chemical properties of 8-Iso-15-keto-Prostaglandin E2 include:
These properties impact its behavior in biological systems and its utility in research applications.
8-Iso-15-keto-Prostaglandin E2 has several scientific applications:
8-iso-15-keto Prostaglandin E₂ (8-iso-15-keto-PGE₂) is a chemically stable metabolite originating from the free radical-mediated peroxidation of membrane phospholipids. Classified within the isoprostanoid family, it is structurally analogous to enzymatically derived prostaglandins but formed independently of cyclooxygenase (COX) enzymes. Isoprostanes like 8-iso-15-keto-PGE₂ arise through the non-enzymatic oxidation of arachidonic acid, a polyunsaturated fatty acid (PUFA) ubiquitously present in cell membranes. This process occurs in situ on phospholipids, and the compounds are subsequently cleaved by phospholipases or platelet-activating factor acetylhydrolase (PAF-AH) into their free forms [1] [5].
8-iso-15-keto-PGE₂ functions primarily as a biomarker of oxidative stress—a pathological state characterized by an imbalance between reactive oxygen species (ROS) production and antioxidant defenses. Its quantification in biological fluids (e.g., plasma, urine) provides a sensitive and specific measure of lipid peroxidation, reflecting underlying oxidative damage implicated in diverse diseases such as cardiovascular disorders, neurodegenerative conditions, and metabolic syndromes [1] [4] [5]. Unlike unstable primary ROS, this metabolite is chemically robust, allowing reliable detection and serving as a durable indicator of cumulative oxidative injury [5].
Table 1: Key Characteristics of 8-iso-15-keto-PGE₂
Property | Description |
---|---|
Classification | Isoprostane (E₂-series metabolite) |
Biochemical Origin | Non-enzymatic free radical peroxidation of arachidonic acid |
Primary Role | Biomarker of oxidative stress and lipid peroxidation |
Formation Site | Formed in situ on phospholipids; released as free acid |
Detection Fluids | Plasma, urine, synovial fluid, tissues |
Stability | High (chemically stable terminal metabolite) |
The discovery of isoprostanes revolutionized the field of oxidative stress research. Before 1990, evidence suggested prostaglandin-like compounds could form non-enzymatically in vitro, but their in vivo relevance was unrecognized. A pivotal breakthrough came in 1990 when Jason Morrow and L. Jackson Roberts identified prostaglandin F₂-like compounds (F₂-IsoPs) in human plasma. They observed these compounds increased dramatically in stored plasma samples and in rats exposed to carbon tetrachloride (CCl₄), a potent free radical generator. This confirmed their origin via free radical-catalyzed peroxidation rather than COX activity [5].
This discovery established F₂-IsoPs as the first reliable biomarkers of oxidative stress in vivo. Subsequent research expanded the isoprostanoid family, revealing compounds with diverse ring structures (E₂/D₂, A₂/J₂, thromboxane-like isomers) derived from arachidonic acid and other PUFAs like docosahexaenoic acid (DHA) [1] [5]. 8-iso-15-keto-PGE₂ emerged as a significant metabolite identified during studies of isoprostane metabolism. It is specifically generated from the biologically active precursor 8-iso-PGE₂ via the ubiquitous 15-hydroxyprostaglandin dehydrogenase (15-PGDH) pathway—the same enzyme responsible for metabolizing COX-derived prostaglandins. This enzymatic step oxidizes the 15-hydroxyl group to a ketone, yielding 8-iso-15-keto-PGE₂ [2] [3] [6].
Despite its identification over two decades ago, the biological activities of 8-iso-15-keto-PGE₂ itself remain largely unexplored experimentally. It is primarily utilized in research settings as a reference standard for analytical techniques (e.g., LC-MS/MS) to quantify oxidative stress in clinical and experimental models, including studies on hypoxia, environmental toxin exposure, and inflammatory diseases like osteoarthritis [2] [3] [4].
8-iso-15-keto-PGE₂ belongs to the E₂-isoprostane subclass but exhibits critical structural distinctions from both conventional COX-derived prostaglandins and its parent isoprostane. Its core structure consists of a cyclopentane ring with two pendant alkyl chains. Key features include:
Table 2: Structural Comparison of PGE₂, 8-iso-PGE₂, and 8-iso-15-keto-PGE₂
Feature | PGE₂ (COX-derived) | 8-iso-PGE₂ (Isoprostane) | 8-iso-15-keto-PGE₂ (Metabolite) |
---|---|---|---|
Origin | Enzymatic (COX-1/COX-2) | Non-enzymatic (free radical) | Metabolite of 8-iso-PGE₂ |
C-8 Configuration | Trans (natural) | Cis (inverted; "iso") | Cis (inverted; "iso") |
C-9 Functional Group | Keto | Hydroxyl | Hydroxyl |
C-11 Functional Group | Hydroxyl | Hydroxyl | Hydroxyl |
C-15 Functional Group | Hydroxyl | Hydroxyl | Keto |
Biological Activity | High (EP receptor agonist) | Moderate (e.g., TP receptor activation) | Presumed low/unknown |
Chemical Stability | Moderate | Moderate | High |
Molecular Formula | C₂₀H₃₂O₅ | C₂₀H₃₂O₅ | C₂₀H₃₀O₅ (HMDB: C₂₀H₃₂O₅)* |
Note: Discrepancy exists between sources; HMDB lists C₂₀H₃₂O₅ [6], while vendor data often lists C₂₀H₃₀O₅. The keto group replaces two hydrogens compared to the hydroxyl, hence C₂₀H₃₀O₅ is likely correct for 15-keto forms.
Structurally, 8-iso-15-keto-PGE₂ (C₂₀H₃₀O₅; molecular weight ~350.5 g/mol) shares the core carbon skeleton and unsaturated bonds (5Z,13E) with other E₂-isoprostanes. However, the combination of the C-8 stereochemical inversion and the C-15 keto group creates a unique molecular signature [2] [3] [6]. This structure positions it as a terminal metabolite within the E₂-isoprostane pathway. Its relationship to the broader isoprostane family underscores the remarkable diversity generated by free radical peroxidation, producing dozens of regioisomers and stereoisomers from a single PUFA precursor like arachidonic acid [1] [5].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1